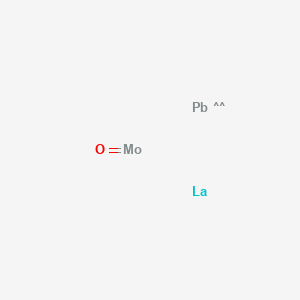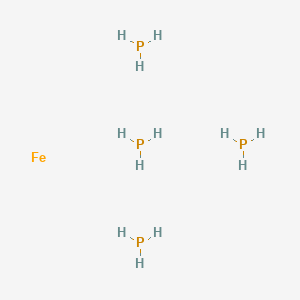
Calcium;propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium propan-2-one, also known as calcium acetylacetonate, is a coordination compound where calcium is bonded to propan-2-one ligands. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium propan-2-one can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve calcium hydroxide in water.
- Add acetylacetone to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain pure calcium propan-2-one.
Industrial Production Methods
Industrial production of calcium propan-2-one often involves the same basic principles as laboratory synthesis but on a larger scale. The process may include additional steps such as purification and drying to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Calcium propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions can convert calcium propan-2-one into calcium hydroxide and acetone.
Substitution: The propan-2-one ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphines.
Major Products
Oxidation: Calcium carbonate and acetone.
Reduction: Calcium hydroxide and acetone.
Substitution: Various calcium-ligand complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Calcium propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of calcium-dependent biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of calcium propan-2-one involves its ability to coordinate with other molecules through its propan-2-one ligands. This coordination can influence various chemical and biological processes, such as catalysis and enzyme activity. The molecular targets and pathways involved include calcium-binding proteins and enzymes that require calcium as a cofactor.
Comparación Con Compuestos Similares
Similar Compounds
Calcium acetylacetonate: Similar in structure but with different ligands.
Calcium carbonate: Shares the calcium component but has different chemical properties.
Calcium hydroxide: Another calcium compound with distinct reactivity.
Uniqueness
Calcium propan-2-one is unique due to its specific coordination chemistry, which allows it to participate in a variety of chemical reactions and applications that other calcium compounds may not be suitable for.
Propiedades
Número CAS |
309253-06-3 |
|---|---|
Fórmula molecular |
C3H6CaO+2 |
Peso molecular |
98.16 g/mol |
Nombre IUPAC |
calcium;propan-2-one |
InChI |
InChI=1S/C3H6O.Ca/c1-3(2)4;/h1-2H3;/q;+2 |
Clave InChI |
KZAGQXAIXITBQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


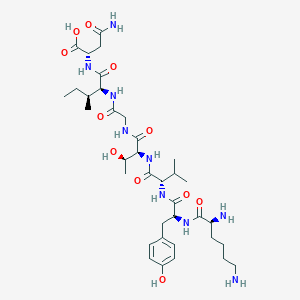
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
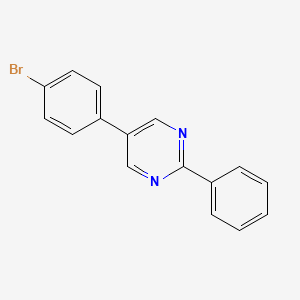
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)

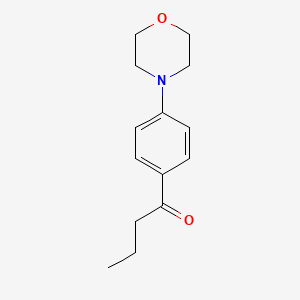

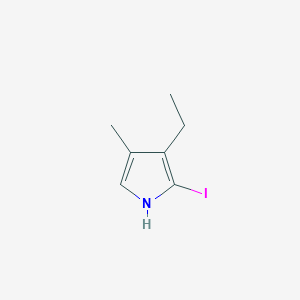
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
